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Compound of Interest

Compound Name: 2'-Ethyl Simvastatin

Cat. No.: B1145768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 2'-Ethyl
Simvastatin, a derivative of the widely used cholesterol-lowering drug, Simvastatin. While

specific experimental data for 2'-Ethyl Simvastatin is not extensively available in public

literature, this document outlines the expected spectroscopic characteristics based on the well-

documented analysis of Simvastatin. It also provides comprehensive experimental protocols for

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis applicable to this

class of compounds.

Introduction to 2'-Ethyl Simvastatin
2'-Ethyl Simvastatin is an analog of Simvastatin, featuring an ethyl group at the 2'-position of

the butanoate side chain. Simvastatin itself is a prodrug that, after hydrolysis of its lactone ring,

inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] The

introduction of an ethyl group is anticipated to modify the compound's lipophilicity and

potentially its pharmacokinetic and pharmacodynamic properties.

Based on the structure of Simvastatin (C₂₅H₃₈O₅, MW: 418.57 g/mol ), the molecular formula of

2'-Ethyl Simvastatin is predicted to be C₂₇H₄₂O₅ with a theoretical molecular weight of

approximately 446.62 g/mol .[1] Spectroscopic analysis is essential for the structural

confirmation and purity assessment of this modified compound.
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Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and

fragmentation pattern of a compound, aiding in its structural elucidation.

Predicted Mass Spectrometry Data
For 2'-Ethyl Simvastatin, the following mass-to-charge ratios (m/z) are anticipated in an

electrospray ionization (ESI) mass spectrum under positive ionization mode.

Ion
Predicted m/z for
2'-Ethyl
Simvastatin

Corresponding Ion
for Simvastatin

Reference m/z for
Simvastatin

[M+H]⁺ 447.30 [M+H]⁺ 419.28

[M+Na]⁺ 469.28 [M+Na]⁺ 441.26

[M+NH₄]⁺ 464.33 [M+NH₄]⁺ 436.31

Data for Simvastatin is derived from experimental findings, while data for 2'-Ethyl Simvastatin
is theoretical.

The fragmentation pattern in MS/MS analysis would be expected to show a primary loss of the

2,2-dimethylpentanoic acid side chain, analogous to the loss of the 2,2-dimethylbutanoic acid

side chain in Simvastatin.

Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 2'-Ethyl
Simvastatin.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is

recommended.

Sample Preparation:
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Prepare a stock solution of 2'-Ethyl Simvastatin in a suitable organic solvent (e.g.,

methanol or acetonitrile) at a concentration of 1 mg/mL.

Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

LC-MS Method:

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a

5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

MS Parameters (ESI Positive Mode):

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 600 L/hr

Scan Range (MS): m/z 100-1000

Scan Range (MS/MS): m/z 50-500, with collision energy ramped to obtain characteristic

fragments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural

assignment of 2'-Ethyl Simvastatin.

Predicted ¹H and ¹³C NMR Data
The following table summarizes the key expected ¹H and ¹³C NMR chemical shifts for 2'-Ethyl
Simvastatin, with comparisons to Simvastatin. The numbering scheme is based on the

standard nomenclature for Simvastatin.

¹H NMR (500 MHz, CDCl₃):

Assignment
Expected δ (ppm)
for 2'-Ethyl
Simvastatin

Reported δ (ppm)
for Simvastatin

Multiplicity

H-5' ~5.40 5.38 m

H-1 ~5.25 5.23 m

H-4a' ~4.60 4.58 m

H-2a' ~4.35 4.33 m

H-3', H-5', H-6' ~2.30-2.80 2.28-2.78 m

2'-CH₂CH₃ ~1.50 - q

2'-CH₃ ~1.15 1.13 s

2'-CH₂CH₃ ~0.85 - t

¹³C NMR (125 MHz, CDCl₃):
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Assignment
Expected δ (ppm) for 2'-
Ethyl Simvastatin

Reported δ (ppm) for
Simvastatin

C=O (ester) ~176.5 176.3

C=O (lactone) ~170.0 169.8

C-5' ~130.0 129.8

C-4a' ~128.5 128.3

C-1 ~76.5 76.3

C-4' ~68.5 68.3

C-2' ~63.0 62.8

C-2 (side chain) ~45.0 44.8

2'-CH₂CH₃ ~25.0 -

2'-CH₃ ~24.5 24.3

2'-CH₂CH₃ ~8.0 -

Note: The addition of the ethyl group is expected to cause minor shifts in the neighboring

carbons and protons of the side chain.

Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of 2'-Ethyl
Simvastatin.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve 5-10 mg of 2'-Ethyl Simvastatin in approximately 0.6 mL of a deuterated solvent

(e.g., CDCl₃, Methanol-d₄).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

¹H NMR:

Pulse Program: Standard single-pulse experiment (zg30).

Spectral Width: 16 ppm.

Acquisition Time: ~2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Spectral Width: 240 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096.

2D NMR (COSY, HSQC, HMBC):

Utilize standard pulse programs and parameters optimized for the specific instrument and

sample concentration. These experiments are crucial for unambiguous assignment of

proton and carbon signals.

Visualizations
Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of 2'-Ethyl
Simvastatin.
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Caption: General workflow for the spectroscopic analysis of 2'-Ethyl Simvastatin.

Mechanism of Action: HMG-CoA Reductase Inhibition
The proposed mechanism of action for 2'-Ethyl Simvastatin is expected to be identical to that

of Simvastatin, involving the inhibition of HMG-CoA reductase.
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Caption: Inhibition of HMG-CoA reductase by the active form of 2'-Ethyl Simvastatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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